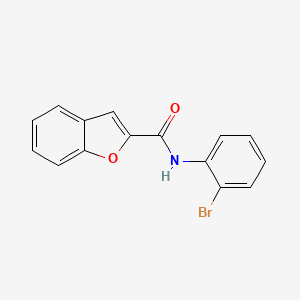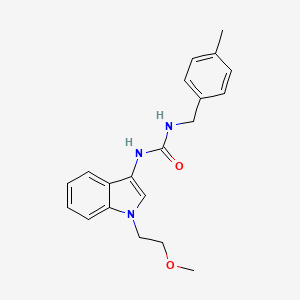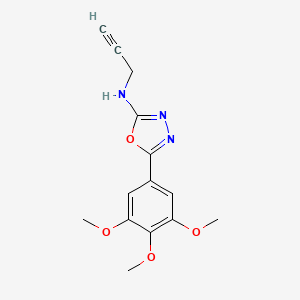![molecular formula C19H25N5O3 B2439308 6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 896304-62-4](/img/structure/B2439308.png)
6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as DNA, RNA, and ATP . The cyclohexyl group suggests the presence of a cyclohexane ring, which is a common structural motif in many natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving condensation reactions. The cyclohexyl and 3-oxobutan-2-yl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure would be characterized by the purine ring system, with the various substituents attached. The cyclohexyl group would add a degree of three-dimensionality to the molecule .Chemical Reactions Analysis
As a purine derivative, this compound could potentially undergo a variety of chemical reactions. These might include further substitution reactions, as well as reactions at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the purine ring system and the various substituents. For example, the compound might exhibit aromaticity due to the purine ring, and the polarity would be influenced by the presence of the carbonyl and amino groups .Aplicaciones Científicas De Investigación
Antitumor Activity
The compound’s unique structure and purine-based core make it a promising candidate for antitumor research. Researchers have explored its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. By disrupting key pathways, it may hinder tumor growth and metastasis .
Antibacterial and Antimycobacterial Properties
Due to its heterocyclic nature, this compound has demonstrated antibacterial and antimycobacterial activities. It could serve as a lead compound for developing novel antibiotics or antitubercular agents. Researchers have synthesized derivatives and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis .
Anti-Inflammatory Effects
Imidazole-containing compounds often exhibit anti-inflammatory properties. This compound’s structure suggests potential interactions with inflammatory pathways. Investigating its effects on cytokines, prostaglandins, and immune responses could yield valuable insights for drug development .
Antiviral Applications
Researchers have explored imidazole derivatives as antiviral agents. While specific studies on this compound are limited, its structural features warrant investigation. It may interfere with viral replication or entry mechanisms, making it relevant for antiviral drug discovery .
Antiulcer Activity
Imidazole-based compounds have been studied for their gastroprotective effects. This compound’s potential as an antiulcer agent could be attributed to its ability to modulate gastric acid secretion or protect against mucosal damage. Further research is needed to validate this application .
Antiprotozoal and Antihelmintic Properties
Imidazole derivatives often exhibit activity against protozoan parasites and helminths. Investigating this compound’s effects on parasites responsible for diseases like malaria, leishmaniasis, or schistosomiasis could lead to novel treatments .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Propiedades
IUPAC Name |
6-cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-11-10-22-15-16(20-18(22)23(11)14-8-6-5-7-9-14)21(4)19(27)24(17(15)26)12(2)13(3)25/h10,12,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHSCOLFJUALAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16798057 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)
![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)



![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)
![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)





